molecular formula C10H13BO4 B6342826 4-(Ethoxycarbonyl)-2-methylphenylboronic acid CAS No. 2096339-62-5

4-(Ethoxycarbonyl)-2-methylphenylboronic acid

Cat. No.: B6342826
CAS No.: 2096339-62-5
M. Wt: 208.02 g/mol
InChI Key: LWBVSJUFMSDTAU-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxycarbonyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromo-2-methylbenzoic acid.

    Esterification: The carboxylic acid group of 4-bromo-2-methylbenzoic acid is esterified using ethanol and a catalytic amount of sulfuric acid to form ethyl 4-bromo-2-methylbenzoate.

    Borylation: The ethyl 4-bromo-2-methylbenzoate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (such as Pd(dppf)Cl2) under basic conditions (e.g., potassium acetate) to yield ethyl 4-(pinacolboronate)-2-methylbenzoate.

    Hydrolysis: Finally, the pinacolboronate ester is hydrolyzed under acidic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: The ethoxycarbonyl group can undergo esterification reactions with alcohols in the presence of acid catalysts to form various esters.

    Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride.

    Acid Catalysts: Sulfuric acid for esterification reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Esters: Formed through esterification of the ethoxycarbonyl group.

    Alcohols: Formed through reduction of the ethoxycarbonyl group.

Scientific Research Applications

4-(Ethoxycarbonyl)-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

    Material Science: Employed in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies.

    Biological Research: Utilized in the development of boron-containing compounds for use in boron neutron capture therapy (BNCT), a targeted cancer treatment.

    Chemical Sensors: Incorporated into sensors for the detection of saccharides and other biologically relevant molecules due to its ability to form reversible covalent bonds with diols.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid primarily involves its ability to form covalent bonds with other molecules through the boronic acid group. This group can interact with diols, forming cyclic boronate esters, which is the basis for its use in chemical sensors and biological applications. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethoxycarbonyl and methyl substituents, making it less versatile in certain synthetic applications.

    4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of an ethoxycarbonyl group, which can influence its reactivity and applications.

    4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxycarbonyl group, affecting its electronic properties and reactivity.

Uniqueness

4-(Ethoxycarbonyl)-2-methylphenylboronic acid is unique due to the presence of both the ethoxycarbonyl and methyl groups on the phenyl ring. These substituents influence the compound’s reactivity, making it suitable for specific synthetic applications where other boronic acids may not be as effective. The ethoxycarbonyl group provides additional functionalization options, while the methyl group can affect the steric and electronic properties of the molecule.

Properties

IUPAC Name

(4-ethoxycarbonyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBVSJUFMSDTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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